molecular formula C9H10BrNO4S B075959 N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide CAS No. 14347-24-1

N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide

Cat. No. B075959
CAS RN: 14347-24-1
M. Wt: 308.15 g/mol
InChI Key: GYEQBFBEBZJFLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

One approach to synthesizing related compounds involves the reaction of N-(2-bromophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium, leading to 1-methylsulfonyl-indoles with various functional groups in a single step (Sakamoto et al., 1988). Additionally, methanesulfonamide derivatives and their metal complexes have been synthesized and characterized, underscoring the versatility of methanesulfonamide-based compounds in forming complexes with significant properties (Özdemir et al., 2009).

Molecular Structure Analysis

Quantum-chemical calculations offer insights into the optimized state, free energy, and molecular orbitals involved in spectrum formation of N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide compounds, demonstrating their antioxidant activity (Xue et al., 2022). The crystal structure of related compounds provides valuable information on intermolecular interactions and structural determinants of reactivity and stability.

Chemical Reactions and Properties

Methanesulfonamide and its derivatives participate in various chemical reactions, including Pd-catalyzed N-arylation, highlighting its role in synthesizing complex organic molecules while avoiding potentially genotoxic reagents (Rosen et al., 2011). These reactions underline the compound's utility in organic synthesis, offering pathways to diverse molecular architectures.

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. For instance, the crystal structure analysis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a related compound, reveals strong intermolecular hydrogen bonding, predicting its application in fluoro-containing materials (Li et al., 2015).

Scientific Research Applications

Quantum-Chemical Calculations

N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide and its derivatives have been the subject of quantum-chemical calculations. These calculations aim to determine the optimized state of the compounds, predict their free energy, and identify the molecular orbitals involved in spectrum formation (Yuan Xue et al., 2022).

Synthesis and Characterization

The compound has been used in the synthesis of various derivatives. For instance, its reaction with terminal acetylenes in the presence of specific catalysts leads to the formation of 1-methylsulfonyl-indoles with diverse functional groups, showcasing its versatility in synthetic chemistry (T. Sakamoto et al., 1988).

Antibacterial Activity

Some derivatives of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide have been synthesized and tested for their antibacterial activity. These studies are crucial in identifying new compounds with potential medical applications (Ü. Özdemir et al., 2009).

Chemical Synthesis Improvements

Research has also focused on improving synthesis methods involving methanesulfonamides. This includes developing more efficient and safer synthetic routes, which is important for reducing potential genotoxic impurities (Brandon R. Rosen et al., 2011).

Proton-Donating Abilities

Studies on the proton-donating abilities of related methanesulfonamides provide insight into their chemical behavior and potential applications in different chemical reactions (L. Oznobikhina et al., 2009).

Structural Analysis

There is significant research focused on the structural characterization of N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide derivatives. This includes studies using various analytical techniques like NMR, LC-MS, and X-ray diffraction to understand the compound's structure and properties (M. Mphahlele et al., 2021).

Chemoselective Reagents

Research has also been conducted on developing N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective reagents. This research is significant for the field of organic chemistry and drug development (K. Kondo et al., 2000).

properties

IUPAC Name

N-[5-(2-bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-16(14,15)11-7-4-6(9(13)5-10)2-3-8(7)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEQBFBEBZJFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597815
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-bromoacetyl)-2-hydroxyphenyl)methanesulfonamide

CAS RN

14347-24-1
Record name N-[5-(Bromoacetyl)-2-hydroxyphenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14347-24-1
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Synthesis routes and methods

Procedure details

To a stirred 60° C. dioxane (35 mL) solution of 1-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethanone (2.06 g, 8.7 mmol) was rapidly added Br2 (1.48 g, 9.2 mmol). After one hour, the solution was cooled, concentrated and diluted with H2O. After filtration, the product was washed thoroughly with H2O, then with i-PrOH (9 mL), and air-dried to obtain the title compound (2.43 g, 84%).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
84%

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